Tetramethylammonium hydroxide

Semiconductor Fabrication MEMS Micromachining Wet Etching

Tetramethylammonium hydroxide (TMAH) is a quaternary ammonium strong base delivering unmatched performance in semiconductor and zeolite synthesis where metal-ion contamination is unacceptable. Its compact cation yields superior Si:SiO₂ etch selectivity (4000:1) for MEMS and backside thinning, while the absence of Na⁺/K⁺ protects CMOS gates. TMAH directs zeolite frameworks (Omega, ZSM-5) inaccessible with bulkier TEAH/TBAH, and its low 130–140°C decomposition temperature ensures clean template removal. Electronic-grade TMAH with sub-ppb metal impurities meets EUV photoresist developer requirements. For biphasic derivatization, TMAH stays aqueous-phase-confined, unlike TBAH. Choose TMAH for application-critical purity and selectivity.

Molecular Formula C4H13NO
Molecular Weight 91.15 g/mol
CAS No. 75-59-2
Cat. No. B147489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylammonium hydroxide
CAS75-59-2
Synonymstetraamethylammonium acetate
tetramethylammonium
tetramethylammonium bromide
tetramethylammonium chloride
tetramethylammonium fluoride
tetramethylammonium hydrogen dichloride
tetramethylammonium hydroxide
tetramethylammonium hydroxide pentahydrate
tetramethylammonium iodide
tetramethylammonium nitrate
tetramethylammonium perchlorate
tetramethylammonium sulfate (2:1)
tetramethylammonium tribromide
tetramethylammonium triiodide
trimethylaminomethane
Molecular FormulaC4H13NO
Molecular Weight91.15 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C.[OH-]
InChIInChI=1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1;/p-1
InChIKeyWGTYBPLFGIVFAS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 3.8 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.0X10+6 mg/L at 25 °C /miscible/ (est)

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylammonium Hydroxide (TMAH) Procurement Guide: A Quaternary Ammonium Base for Semiconductor Fabrication and Zeolite Synthesis


Tetramethylammonium hydroxide (TMAH; CAS 75-59-2) is a quaternary ammonium hydroxide that serves as a strong organic base [1]. Structurally, it comprises a central nitrogen atom bonded to four methyl groups and a hydroxide anion, conferring high water solubility and thermal decomposition at 130–140°C into volatile trimethylamine, dimethyl ether, methanol, and water [2]. Its primary industrial value lies in two domains: as a metal-ion-free anisotropic etchant for silicon in microelectromechanical systems (MEMS) and semiconductor fabrication [3], and as a structure-directing agent (SDA) for synthesizing specific zeolite frameworks [4].

Tetramethylammonium Hydroxide Procurement: Why In-Class Substitution with Other Quaternary Ammonium Hydroxides Is Not Advisable


Despite sharing the quaternary ammonium hydroxide scaffold, TMAH exhibits distinct physicochemical and application-specific properties that preclude simple substitution with higher alkyl-chain analogs such as tetraethylammonium hydroxide (TEAH) or tetrabutylammonium hydroxide (TBAH). The methyl substituents confer a unique combination of high water solubility, low organic-phase partitioning, and a compact cation size that directly dictates performance in anisotropic silicon etching (where TEAH yields different etch rates and selectivities) and zeolite templating (where TMAH directs toward specific framework topologies unattainable with bulkier cations) [1]. Furthermore, TMAH's aquatic toxicity profile differs significantly from longer-chain quaternary ammonium compounds, with implications for environmental, health, and safety (EHS) compliance in large-scale manufacturing [2]. These quantifiable differences mandate a targeted procurement strategy based on application-specific performance metrics rather than generic class membership.

Tetramethylammonium Hydroxide Comparative Evidence: Quantified Differentiation from Closest Analogs


Superior Silicon-to-Silicon Dioxide Etch Selectivity of TMAH vs. Potassium Hydroxide (KOH)

In bulk silicon micromachining, TMAH demonstrates an 8-fold higher etch selectivity for silicon over silicon dioxide (Si:SiO₂) compared to potassium hydroxide (KOH) [1]. This superior selectivity enables the use of thinner, less expensive oxide mask layers and reduces undercutting, critical for high-fidelity pattern transfer in advanced semiconductor nodes.

Semiconductor Fabrication MEMS Micromachining Wet Etching

Reduced Aquatic Ecotoxicity of TMAH Relative to Tetraethylammonium and Tetrabutylammonium Hydroxides

In the 24-hour Daphnia magna immobilization test, TMAH exhibits significantly lower acute toxicity compared to its longer alkyl-chain analogs tetraethylammonium hydroxide (TEAH) and tetrabutylammonium hydroxide (TBAH) [1]. The observed EC50 values indicate a clear trend of increasing toxicity with alkyl chain length, positioning TMAH as the environmentally preferable quaternary ammonium hydroxide for large-scale industrial processes where aqueous effluent is generated.

Environmental Toxicology Wastewater Management EHS Compliance

Low-Temperature Thermal Decomposition Profile of TMAH Facilitates Clean Removal from Zeolite Frameworks

TMAH thermally decomposes at 130–140°C into gaseous products (trimethylamine, dimethyl ether, methanol, and water) [1]. This relatively low decomposition temperature enables complete template removal from synthesized zeolites via calcination at moderate temperatures, minimizing framework damage and preserving crystallinity. In contrast, longer-chain quaternary ammonium hydroxides such as TBAH require higher temperatures for complete combustion, increasing the risk of structural collapse in microporous materials.

Zeolite Synthesis Catalyst Manufacturing Structure-Directing Agent

Electronic-Grade TMAH Enables Sub-ppb Metal Ion Contamination Levels Critical for Advanced Semiconductor Nodes

Electronic-grade TMAH achieves metal impurity specifications as low as ≤1 ppb for individual elements such as aluminum, barium, and boron . This contrasts with technical-grade TMAH, which typically contains metal impurities in the ppm range (e.g., Na⁺, K⁺ ≤1 ppm) [1]. The presence of mobile metal ions (particularly Na⁺ and K⁺) is known to degrade gate oxide integrity and shift threshold voltages in CMOS devices, making sub-ppb purity a non-negotiable requirement for front-end-of-line (FEOL) semiconductor processes.

Semiconductor Manufacturing High-Purity Chemicals Quality Control

High Aqueous Solubility and Low Organic Phase Partitioning of TMAH vs. Tetrabutylammonium Hydroxide Dictates Phase-Transfer Catalysis Applicability

The solubility profile of TMAH is dominated by its high water solubility and minimal solubility in most organic solvents [1]. This contrasts sharply with tetrabutylammonium hydroxide (TBAH), which possesses substantial organic-phase solubility due to its lipophilic butyl chains. Consequently, TMAH is effective as a base for reactions conducted in homogeneous aqueous media or as a hydroxide source for methylation reactions (e.g., methyl esterification of fatty acids) [2], but it is poorly suited for classic liquid–liquid phase-transfer catalysis where the catalyst must shuttle between phases. TBAH is the preferred catalyst for such biphasic applications.

Phase-Transfer Catalysis Organic Synthesis Biphasic Reactions

Tetramethylammonium Hydroxide: Validated Application Scenarios Derived from Comparative Evidence


Anisotropic Etching of Silicon in MEMS and Semiconductor Back-End Processing

TMAH is the etchant of choice when a high Si:SiO₂ selectivity (4000:1) is required to protect thin oxide mask layers during bulk silicon removal [1]. This is particularly critical in failure analysis and backside thinning of advanced semiconductor devices where undercutting must be minimized. The absence of alkali metal ions (Na⁺, K⁺) in TMAH also ensures compatibility with CMOS fabrication lines, preventing mobile ion contamination of gate oxides. In scenarios where aluminum metallization is present, TMAH etching conditions can be modified (e.g., via pH adjustment or silicate addition) to achieve aluminum passivation, a flexibility not afforded by KOH or NaOH [2].

Synthesis of Small-Pore and Specific Framework Zeolites as Structure-Directing Agent

The compact tetramethylammonium cation (TMA⁺) is an effective structure-directing agent (SDA) for synthesizing zeolites with small-pore or cage-like architectures, such as zeolite Omega and certain high-silica ZSM-5 variants [3]. Its small size enables templating of frameworks that cannot accommodate larger tetraalkylammonium cations (e.g., tetrapropylammonium for ZSM-5). Following hydrothermal synthesis, the SDA is removed via calcination; TMAH's low decomposition temperature (130–140°C) [4] allows for clean template removal at moderate temperatures, preserving the zeolite's microporous structure and avoiding the framework collapse that can accompany high-temperature burnout of longer-chain organic templates.

Base Reagent for Methyl Esterification and Aqueous-Phase Organic Transformations

Due to its strong basicity and high aqueous solubility, TMAH is an effective reagent for methyl esterification of fatty acids and phospholipids for analytical derivatization (e.g., GC–MS sample preparation) [4]. Its minimal solubility in nonpolar organic solvents [5] confines the base to the aqueous phase in biphasic systems, which is advantageous for reactions requiring selective aqueous-phase activation without transferring the base into the organic product stream. This property simplifies product purification compared to phase-transfer catalysts like TBAH, which would partition into and contaminate the organic phase.

High-Purity Electronic-Grade TMAH for Photoresist Development in Advanced Lithography

Electronic-grade TMAH with sub-ppb metal impurity levels is the standard developer for positive-tone photoresists in deep-UV and EUV lithography . The extremely low metal ion content (e.g., ≤1 ppb) prevents contamination of the underlying silicon and dielectric layers, which is essential for maintaining device reliability and yield in sub-10 nm technology nodes. Procurement of technical-grade TMAH for this application is not viable, as ppm-level sodium or potassium contamination will cause immediate and irreversible damage to semiconductor wafers.

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